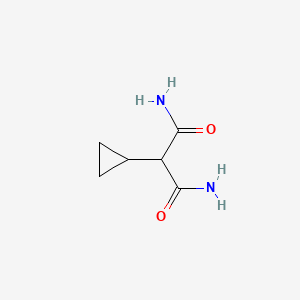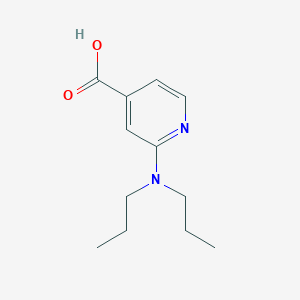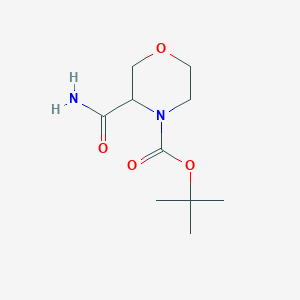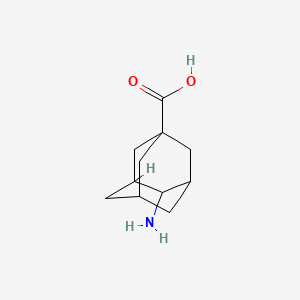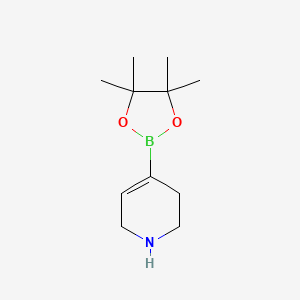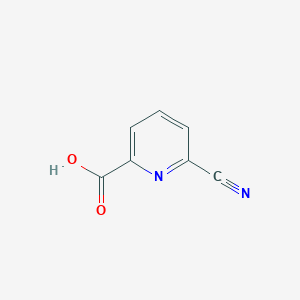
6-Cyanopyridine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the alkylation of piperidinium alkoxycarbonyl-cyano-dihydrobipyridine thiolates with iodoacetamide, as described in the synthesis of esters of 6′-carbamoylmethylthio-5′-cyano-dihydro-bipyridine carboxylic acids . This method could potentially be adapted for the synthesis of 6-cyanopyridine-2-carboxylic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While 6-cyanopyridine-2-carboxylic acid itself is not analyzed in the papers, the molecular structure of a related compound, 2,6-diphenylpyridine-4-carboxylic acid, features intermolecular O-H...O hydrogen bonds leading to the formation of centrosymmetric cyclic dimers with R2(2)(8) topology . This information suggests that 6-cyanopyridine-2-carboxylic acid may also form similar hydrogen-bonded dimers due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 6-cyanopyridine-2-carboxylic acid. However, they do mention the formation of esters and the stability of these esters under various conditions, which could be relevant for understanding the reactivity of the carboxylic acid group in 6-cyanopyridine-2-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-cyanopyridine-2-carboxylic acid are not directly reported in the papers. However, the stability of related compounds in solutions with different pH values and the importance of protecting these solutions from light are discussed . These findings could be extrapolated to suggest that 6-cyanopyridine-2-carboxylic acid may also be sensitive to light and pH conditions, affecting its stability and reactivity.
Applications De Recherche Scientifique
Structural Analysis and Molecular Packing
- 6-Cyanopyridine-2-carboxylic acid, through its derivatives like 2-amino-5-carboxypyridinium chloride, demonstrates significant structural properties such as extensive hydrogen bonding and molecular packing as sheets, which can be essential in materials science and crystallography (Giantsidis & Turnbull, 2000).
Complex Synthesis and Characterization
- Derivatives of 6-Cyanopyridine-2-carboxylic acid have been utilized in synthesizing and characterizing oxidovanadium(IV) complexes. These complexes show varied behaviors in solid state and aqueous solutions, indicating potential applications in inorganic chemistry and material synthesis (Koleša-Dobravc et al., 2014).
Electrocatalytic Carboxylation
- The electrocatalytic carboxylation of derivatives of 6-Cyanopyridine-2-carboxylic acid with CO2 in specific ionic liquids has been studied. This process, yielding 6-aminonicotinic acid with high selectivity, is significant for green chemistry and carbon capture technologies (Feng et al., 2010).
Biotransformation Studies
- The compound has been used in biotransformation studies with microorganisms like Rhodococcus erythropolis, indicating its potential in biotechnological applications such as enzyme catalysis and bioremediation (Vejvoda et al., 2007).
Organic Carbonate Synthesis
- In research on synthesizing organic carbonates from CO2 and alcohols, derivatives of 6-Cyanopyridine-2-carboxylic acid have been used effectively, showcasing its role in the development of sustainable chemical processes (Honda et al., 2014).
Catalytic Reactions and Chelate Formation
- The compound's derivatives facilitate catalytic reactions and chelate formation in hydrolysis processes with metal oxide catalysts. This is particularly relevant in catalysis and coordination chemistry (Sakai et al., 1967).
Frameworks and Lanthanide-Organic Structures
- The derivatives of 6-Cyanopyridine-2-carboxylic acid have been employed in constructing lanthanide-organic frameworks and porous coordination frameworks, which are crucial in material science for applications like gas storage and separation (Wei et al., 2016); (Liu et al., 2009).
Safety And Hazards
According to the safety data sheet provided by KISHIDA CHEMICAL CO., LTD., 6-Cyanopyridine-2-carboxylic acid is considered hazardous . If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Propriétés
IUPAC Name |
6-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGHOYJWGPBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611660 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanopyridine-2-carboxylic acid | |
CAS RN |
872602-74-9 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

